

comparing different total synthesis routes for Ambruticin

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Compound of Interest

Compound Name: Ambruticin

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A Comparative Guide to the Total Synthesis of Ambruticin

Ambruticin, a potent antifungal agent first isolated from the myxobacterium *Polyangium cellulosum*, has captivated synthetic chemists for decades with its complex architecture. This guide provides a comparative analysis of five seminal total syntheses of **ambruticin** and its analogues, offering insights into the strategic diversity and evolution of synthetic approaches toward this challenging target. The syntheses by Kende, Jacobsen, Martin, Hanessian, and Willis & Wang are examined, with a focus on their strategic bond disconnections, key transformations, and overall efficiency.

Quantitative Comparison of Ambruticin Total Syntheses

The following table summarizes the key quantitative metrics for each of the discussed total syntheses, allowing for a direct comparison of their efficiency.

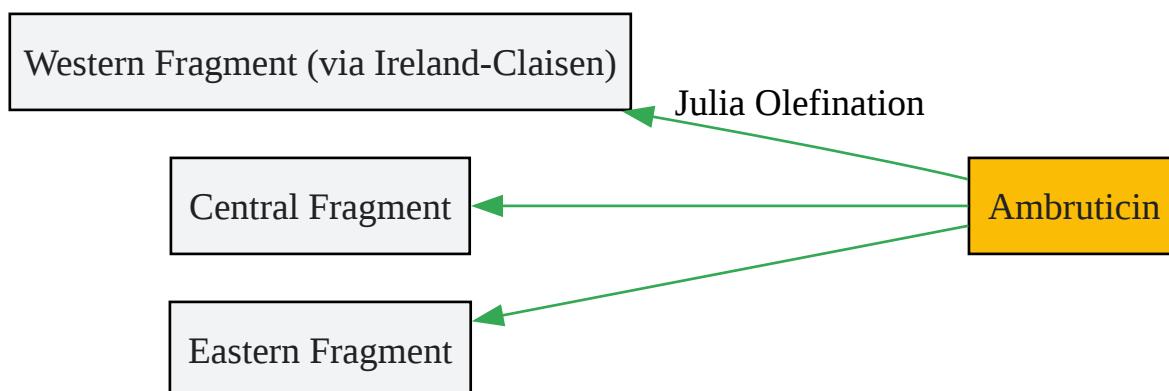
Lead Researcher(s)	Target Molecule	Longest Linear Sequence (Steps)	Overall Yield (%)	Year Published
Kende, A. S.	Ambruticin	~25	Not explicitly stated	1993
Jacobsen, E. N.	(+)-Ambruticin	16	12	2001
Martin, S. F.	(+)-Ambruticin S	13	9.2	2001
Hanessian, S.	(+)-Ambruticin S	22	~2.5	2010
Willis, C. L. & Wang, L.	Ambruticin F and S	15 (for Ambruticin S)	~5.4	2024

Strategic Analysis and Key Methodologies

The synthetic routes to **ambruticin** are distinguished by their unique approaches to constructing the core structural motifs: the dihydropyran, the tetrahydropyran diol, and the trisubstituted divinylcyclopropane.

Kende's Pioneering Synthesis

The first total synthesis of **ambruticin**, accomplished by the Kende group, established a foundational blueprint for subsequent efforts. A key feature of their strategy was the use of an Ireland-Claisen rearrangement to set a crucial stereocenter and a Julia olefination to construct one of the carbon-carbon double bonds.

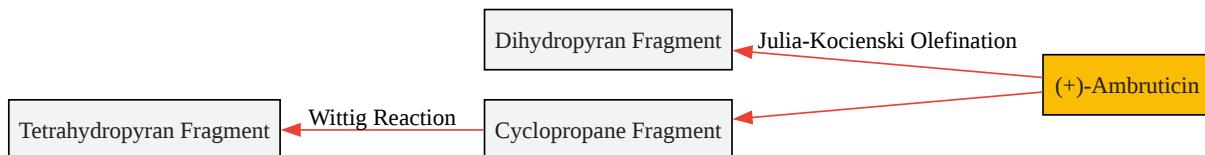


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Caption: Kende's retrosynthetic analysis of **Ambruticin**.

Jacobsen's Enantioselective Approach

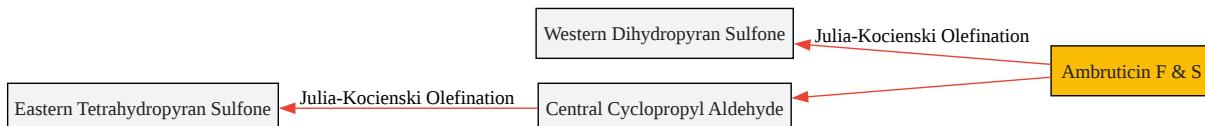
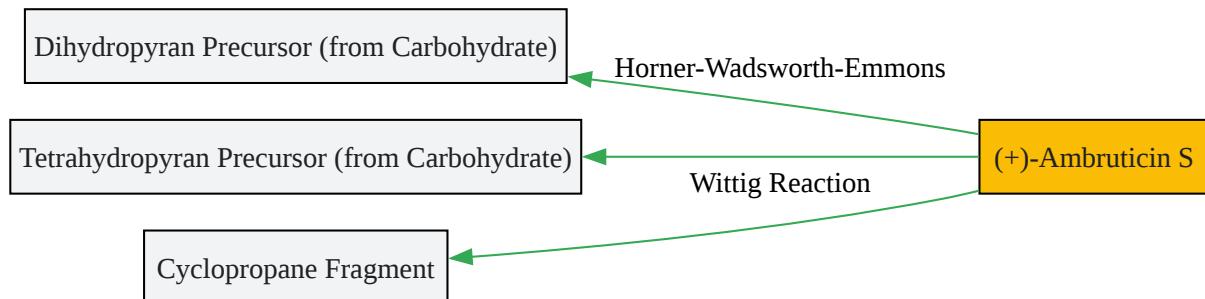
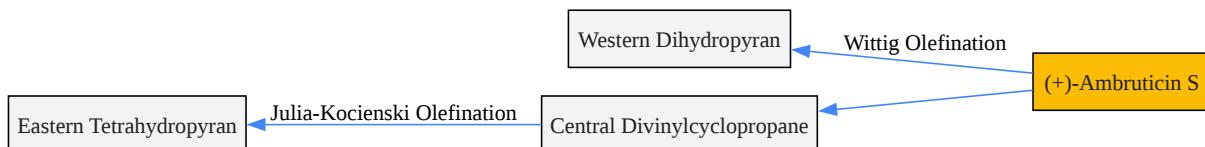
Jacobsen and coworkers developed a highly convergent and enantioselective synthesis of (+)-**ambruticin**.^[1] Their route is highlighted by the application of their own chromium-catalyzed asymmetric epoxidation and a diastereoselective cyclopropanation to construct the key stereocenters. The fragments were coupled using a Julia-Kocienski olefination.^[1]

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Caption: Jacobsen's convergent retrosynthesis of (+)-**Ambruticin**.

Martin's Convergent Strategy

The Martin group's synthesis of (+)-**ambruticin S** is a testament to the power of a highly convergent approach.^[2] They disconnected the molecule into three key fragments of similar complexity, which were then assembled using a combination of Wittig and Julia-Kocienski olefinations. A key step in their synthesis was a diastereoselective^{[3][4]}-Wittig rearrangement to establish the stereochemistry of a key alcohol.^[2]



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References

- 1. Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate Ambruticin J - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Total synthesis of (+)-ambruticin S: probing the pharmacophoric subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]

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